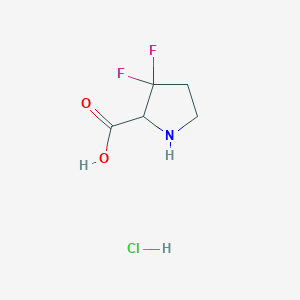

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride: is a heterocyclic organic compound with the molecular formula C5H8ClF2NO2 and a molecular weight of 187.57 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and chemical research .

Wirkmechanismus

Target of Action

It is known to be used as a building block in the synthesis of various pharmaceutical compounds .

Mode of Action

It is used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .

Result of Action

It is primarily used as a building block in the synthesis of various pharmaceutical compounds .

Action Environment

It is known that the compound is hygroscopic and should be stored in an inert atmosphere at room temperature .

Biochemische Analyse

Biochemical Properties

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as dipeptidyl peptidase-4 (DPP-4) and dual leucine zipper kinase (DLK). These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity . This inhibition can modulate various biochemical pathways, making the compound valuable for therapeutic applications.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DPP-4, the compound can enhance insulin secretion and improve glucose tolerance, which is beneficial in the treatment of diabetes . Additionally, its interaction with DLK can affect neuronal cell survival and regeneration, highlighting its potential in neurodegenerative disease research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of DPP-4 and DLK, leading to enzyme inhibition. This binding can result in conformational changes in the enzymes, reducing their catalytic activity and altering downstream signaling pathways . These molecular interactions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes for several weeks, although some degradation may occur . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination . The compound can also affect metabolic flux by altering the activity of enzymes involved in glucose and lipid metabolism, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria, where it affects cellular respiration and energy production . These localization patterns are essential for understanding the compound’s mode of action and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the reaction of 3,3-difluoropyrrolidine with hydrochloric acid to yield the hydrochloride salt . Another method involves the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene, followed by conversion to the primary amine and subsequent heating with sodium hydrosulfide to form 3,3-difluoropyrrolidine-2-thione, which is then converted to the target compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly with nucleophiles such as amines and alcohols.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrrolidine ring.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Wissenschaftliche Forschungsanwendungen

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of new drugs.

Industry: Utilized in the production of fine chemicals and specialty materials.

Vergleich Mit ähnlichen Verbindungen

- 3,3-Difluoropyrrolidine

- 3,3-Difluoroazetidine hydrochloride

- 4,4-Difluoropiperidine hydrochloride

Comparison: 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific functional groups and the presence of both fluorine atoms and a carboxylic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it particularly valuable in certain synthetic and research applications .

Eigenschaften

IUPAC Name |

3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNLCMJBDMOXCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881265-73-1 | |

| Record name | 3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2878634.png)

![1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2878636.png)

![(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2878637.png)

![ethyl 6-methyl-2-oxo-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2878644.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2878653.png)